molecular formula C12H11F3N2O B5293817 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol CAS No. 6005-45-4

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

Cat. No. B5293817
CAS RN: 6005-45-4
M. Wt: 256.22 g/mol
InChI Key: CMQDEGPVXPBAOY-UHFFFAOYSA-N
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Description

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It is a unique compound that has shown promising results in various studies, making it a topic of interest for researchers in the field of pharmacology.

Mechanism of Action

The mechanism of action of 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is not yet fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol has significant effects on various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, inhibit tumor cell proliferation, and induce apoptosis in cancer cells. Additionally, it has been found to protect against oxidative stress-induced damage in various organs, including the liver and kidneys.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol in lab experiments include its potent pharmacological effects, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases.
2. Studying the compound's mechanism of action to better understand its pharmacological effects.
3. Developing more efficient synthesis methods to improve the yield and purity of the compound.
4. Conducting further studies to determine the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion in vivo.
5. Exploring the potential of the compound as a lead compound for the development of new drugs with improved pharmacological properties.
In conclusion, 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a unique compound that has shown promising results in various studies. Its potent pharmacological effects and low toxicity make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol involves several steps. The first step involves the reaction of 3,4-dihydro-1,2,4-triazine with trifluoromethyl phenyl ketone to form an intermediate compound. This intermediate compound is then reacted with hydroxylamine hydrochloride to obtain the final product.

Scientific Research Applications

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol has been extensively studied for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have significant antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.

properties

IUPAC Name

2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)11-7-9(16-5-6-17-11)8-3-1-2-4-10(8)18/h1-4,7,17-18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQDEGPVXPBAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417315
Record name 2-[7-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

CAS RN

6005-45-4
Record name 2-[7-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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